molecular formula C18H13ClN4OS B2857029 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide CAS No. 671199-24-9

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide

Cat. No. B2857029
CAS RN: 671199-24-9
M. Wt: 368.84
InChI Key: QHKVMHVAFLSLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoloquinazolines are a class of compounds that have been studied for their potential therapeutic applications . They are known to interact with various biological targets and have shown promise in the treatment of cancer .


Synthesis Analysis

While specific synthesis methods for “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide” are not available, triazoloquinazoline derivatives have been synthesized and evaluated for their biological activity .


Molecular Structure Analysis

Molecular docking studies have been performed on triazoloquinazoline derivatives to investigate their binding affinities towards the active site of histone acetyltransferase PCAF .


Chemical Reactions Analysis

Triazoloquinazoline derivatives have been designed and synthesized for their anticancer activity against various human cancer cell lines .

Scientific Research Applications

Cancer Cell Line Inhibition

Compounds similar to “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide” have been studied for their potential as c-Met kinase inhibitors . These inhibitors are crucial in cancer treatment as they can prevent the growth and spread of cancer cells. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown excellent anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

DNA Intercalation Activity

Some [1,2,4]triazolo[4,3-a]quinoline derivatives have been designed to intercalate with DNA, which is a promising strategy for anticancer agents . By inserting themselves between the base pairs of DNA, these compounds can disrupt the replication and transcription processes, leading to the death of cancer cells.

Fluorescent Probes

Triazoloquinoline derivatives can serve as fluorescent probes due to their photophysical properties . These compounds can be used in bioimaging to track biological processes in real-time, providing insights into cellular functions and aiding in the diagnosis of diseases.

Structural Units in Polymers

The rigid structure of triazoloquinoline makes it suitable as a building block in polymers . These polymers can have unique mechanical and electronic properties, making them useful in a variety of applications, from materials science to electronics.

Synthetic Methodology

The synthesis of triazoloquinoline derivatives involves interesting chemistry that can contribute to the field of synthetic methodology . Developing new synthetic routes for such complex molecules can lead to more efficient and sustainable production methods for pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of these derivatives is suggested to be through PCAF binding .

Future Directions

Triazoloquinazoline derivatives, due to their potential therapeutic applications, are a promising area for future research. They could serve as a template for the design, optimization, and investigation of more potent therapeutic agents .

properties

IUPAC Name

N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKVMHVAFLSLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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